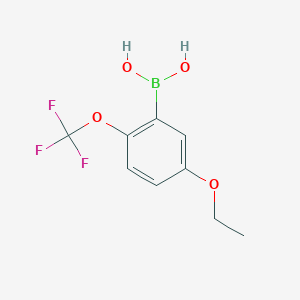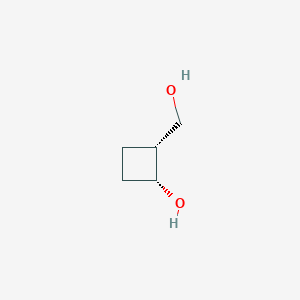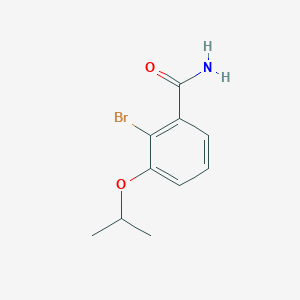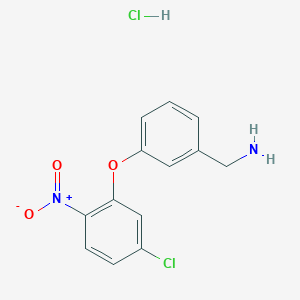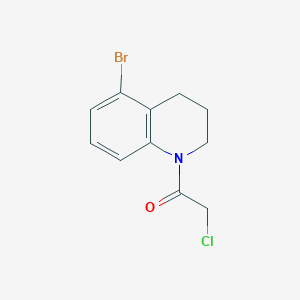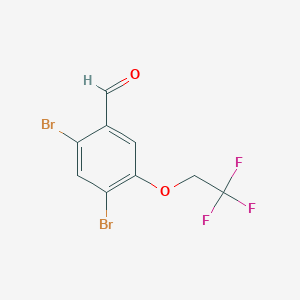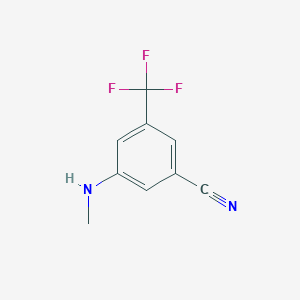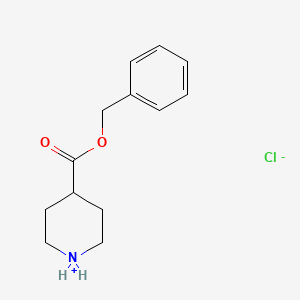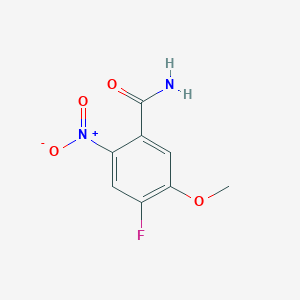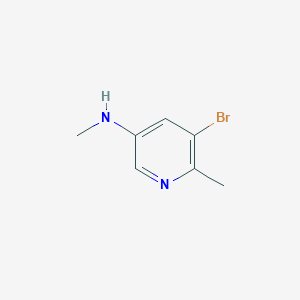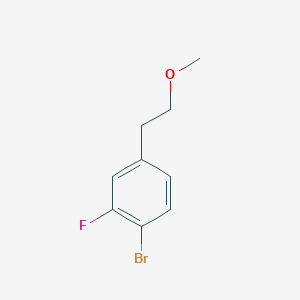![molecular formula C14H22IN3O2 B8123123 [2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8123123.png)
[2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodine atom: This step usually involves halogenation reactions, where iodine is introduced into the imidazole ring using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions, where the cyclopropylmethyl group is introduced using cyclopropylmethyl halides in the presence of a base.
Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the iodine atom with the nucleophile used.
Scientific Research Applications
[2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The iodine atom and cyclopropylmethyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
[2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester: can be compared with other imidazole derivatives, such as:
Miconazole: An antifungal agent with a similar imidazole ring structure.
Clotrimazole: Another antifungal compound with an imidazole ring.
Ketoconazole: A broad-spectrum antifungal agent.
The uniqueness of This compound lies in its specific substituents, which may confer unique biological activities and chemical reactivity compared to other imidazole derivatives.
Properties
IUPAC Name |
tert-butyl N-[2-[2-(cyclopropylmethyl)-4-iodoimidazol-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)16-6-7-18-9-11(15)17-12(18)8-10-4-5-10/h9-10H,4-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYDSVORWSIHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=C1CC2CC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Aminopropyl)phenyl]boronic acid hydrochloride](/img/structure/B8123046.png)
